molecular formula C32H45N3O4 B116007 4-Azidophenacyl lithocholate CAS No. 149021-83-0

4-Azidophenacyl lithocholate

Cat. No. B116007
CAS RN: 149021-83-0
M. Wt: 535.7 g/mol
InChI Key: SIKCBCFCVHCONT-KHPBNNDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azidophenacyl lithocholate (APLC) is a chemical compound that is used in scientific research for various purposes. It is a derivative of lithocholic acid, which is a bile acid found in the liver. APLC is a photoactivatable compound that can be used to study protein-protein interactions, protein localization, and signal transduction pathways.

Mechanism of Action

4-Azidophenacyl lithocholate works by undergoing a photochemical reaction upon exposure to light. The azide group in 4-Azidophenacyl lithocholate is converted into a highly reactive nitrene intermediate upon exposure to UV light. This intermediate can then react with nearby molecules, such as proteins, to form covalent bonds. This allows for the study of protein-protein interactions and protein localization.
Biochemical and Physiological Effects:
4-Azidophenacyl lithocholate does not have any known direct biochemical or physiological effects on its own. It is used as a tool in scientific research to study protein function and interactions.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Azidophenacyl lithocholate in lab experiments is its photoactivatable nature, which allows for precise control over the timing and location of protein interactions. A limitation of 4-Azidophenacyl lithocholate is that it requires exposure to UV light, which can damage cells and tissues if not used properly.

Future Directions

There are several future directions for the use of 4-Azidophenacyl lithocholate in scientific research. One direction is the development of new photoactivatable probes that can be used to study protein function and interactions in different cellular contexts. Another direction is the application of 4-Azidophenacyl lithocholate in drug discovery and development, as it can be used to study the effects of potential drug candidates on protein function and interactions. Additionally, 4-Azidophenacyl lithocholate can be used in the study of disease mechanisms and the development of new therapies.

Synthesis Methods

4-Azidophenacyl lithocholate can be synthesized through a multi-step process that involves the protection of the carboxyl group of lithocholic acid, followed by the introduction of an azide group at the 4-position of the phenyl ring. The protected compound is then deprotected to yield 4-Azidophenacyl lithocholate.

Scientific Research Applications

4-Azidophenacyl lithocholate has been used in various scientific research studies to investigate protein-protein interactions, protein localization, and signal transduction pathways. It can be used as a photoactivatable probe to study protein function and interactions in live cells and tissues.

properties

CAS RN

149021-83-0

Product Name

4-Azidophenacyl lithocholate

Molecular Formula

C32H45N3O4

Molecular Weight

535.7 g/mol

IUPAC Name

[2-(4-azidophenyl)-2-oxoethyl] (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C32H45N3O4/c1-20(4-13-30(38)39-19-29(37)21-5-8-23(9-6-21)34-35-33)26-11-12-27-25-10-7-22-18-24(36)14-16-31(22,2)28(25)15-17-32(26,27)3/h5-6,8-9,20,22,24-28,36H,4,7,10-19H2,1-3H3/t20-,22-,24-,25+,26-,27+,28+,31+,32-/m1/s1

InChI Key

SIKCBCFCVHCONT-KHPBNNDWSA-N

Isomeric SMILES

C[C@H](CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C

SMILES

CC(CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C

Canonical SMILES

CC(CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C

synonyms

4-azidophenacyl lithocholate
p-azidophenacyl 3 alpha-hydroxy-5 beta-cholan-24-oate

Origin of Product

United States

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